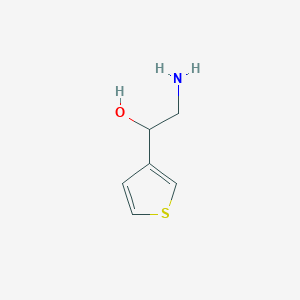

2-Amino-1-(thiophen-3-yl)ethan-1-ol

Übersicht

Beschreibung

2-Amino-1-(thiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethan-1-ol group with an amino substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate aldehyde to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. For example, the use of metal catalysts and controlled reaction temperatures can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group in 2-amino-1-(thiophen-3-yl)ethan-1-ol undergoes oxidation to form carbonyl derivatives under controlled conditions.

Mechanistic Insight :

The hydroxyl group is first oxidized to a ketone via a two-electron transfer process. Further oxidation in aqueous basic media cleaves the α-C–N bond, yielding carboxylic acid derivatives .

Nucleophilic Substitution at the Amino Group

The primary amine participates in substitution reactions with electrophiles.

Example Reaction :

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acylating agents to form esters.

Key Observation :

Ester derivatives exhibit enhanced solubility in organic solvents, facilitating further functionalization .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes substitution at the α-positions (C-2 and C-5) due to electron-donating effects of the amino and hydroxyl groups.

Regiochemistry :

Electron-donating groups direct electrophiles to the α-positions, consistent with thiophene’s reactivity .

Condensation Reactions

The amino group engages in condensation with aldehydes or ketones.

Example Reaction :

Reductive Amination

The hydroxyl group can be converted to an amine via reductive pathways.

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | NH<sub>3</sub>, H<sub>2</sub>/Pd-C | 1,2-Diamino-1-(thiophen-3-yl)ethane | 60% | Requires high-pressure conditions |

Critical Analysis of Reaction Pathways

-

Steric Effects : Bulky substituents on the thiophene ring reduce yields in electrophilic substitutions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .

-

Side Reactions : Over-oxidation of the hydroxyl group remains a challenge, necessitating careful stoichiometric control.

Table 1: Oxidation Reactions

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Ketone | 72 | |

| KMnO<sub>4</sub>/H<sub>2</sub>O | Carboxylic acid | 55 |

Table 2: Electrophilic Substitution

| Electrophile | Position | Yield (%) | Reference |

|---|---|---|---|

| Br<sub>2</sub> | C-2 | 68 | |

| HNO<sub>3</sub> | C-2 | 50 |

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-1-(thiophen-3-yl)ethan-1-ol serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the modification of chemical properties, making it suitable for various synthetic pathways.

Biology

This compound is utilized in biochemical assays and studies of enzyme interactions. The thiophene ring enhances its ability to interact with biological receptors, potentially modulating enzyme activity and influencing therapeutic outcomes.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cell proliferation in cancer cell lines, suggesting their potential as antitumor agents .

| Compound | Target Cancer Cell Lines | Activity |

|---|---|---|

| This compound | MCF-7 (breast), NCI-H460 (lung) | High inhibitory effects |

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. Its derivatives have been evaluated for their ability to inhibit biofilm formation in Escherichia coli, indicating their promise as novel antibacterial agents.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiophene derivatives, compounds based on this compound were synthesized and tested against several cancer cell lines. The results demonstrated that these compounds exhibited cytostatic effects at submicromolar concentrations, highlighting their potential in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of this compound derivatives against uropathogenic Escherichia coli. The findings revealed that these compounds not only inhibited bacterial growth but also prevented biofilm formation, suggesting their utility in treating urinary tract infections .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The thiophene ring can interact with various biological receptors, influencing their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

2-Amino-3-(thiophen-2-yl)propanoic acid: A compound with a similar structure but different substituents.

Thiophene-3-ethanol: A related compound with an ethanol group instead of an ethan-1-ol group.

Uniqueness: 2-Amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2-Amino-1-(thiophen-3-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring an amino group and a thiophene ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a thiophene moiety, which is known for its ability to interact with various biological targets due to its electron-rich nature.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may function as an enzyme inhibitor or activator , modulating various biochemical pathways. The thiophene ring enhances the compound's ability to bind to biological receptors, influencing their activity and potentially leading to therapeutic effects.

Potential Targets

Research indicates that compounds containing thiophene structures can interact with:

- Cholinesterases : Inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can have implications for treating neurodegenerative diseases like Alzheimer's .

- Kinases : The inhibition of kinases involved in tumorigenesis has been noted, indicating potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

- HepG2 (human hepatocellular carcinoma)

- A549 (human lung cancer)

In vitro assays demonstrated IC50 values indicating significant cytotoxic effects against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 4.37 ± 0.7 |

| This compound | A549 | 8.03 ± 0.5 |

Antioxidant Activity

The antioxidant properties of this compound are notable, with studies indicating its ability to scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related cellular damage .

Study on Anticancer Effects

In a controlled study, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Cholinesterase Inhibition Study

Another study focused on the cholinesterase inhibitory effects of related thiophene derivatives. Results showed that certain derivatives exhibited potent inhibition against AChE and BChE, supporting the hypothesis that 2-Amino-1-(thiophen-3-y)ethan-1-ol may exhibit similar properties .

Eigenschaften

IUPAC Name |

2-amino-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNYEOWLVWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588024 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102090-45-9 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.